Isotopic Mass Shift (+5 Da) Enables Baseline-Resolved MS Detection Without Cross-Talk
The compound incorporates four 13C atoms and one 15N atom, resulting in a nominal mass increase of +5 Da relative to unlabeled N6-threonylcarbamoyladenosine (m/z 413 → 418 for [M+H]+) [1]. This shift is sufficient to avoid isotopic overlap between the internal standard and the natural abundance M+1/M+2 isotopologues of the analyte, a critical requirement for accurate isotope dilution mass spectrometry (IDMS) [2]. In contrast, deuterium-labeled analogs (e.g., 2H-labeled) often suffer from chromatographic isotope effects, leading to retention time shifts that degrade co-elution and quantification precision [3].
| Evidence Dimension | Nominal mass shift of internal standard relative to unlabeled analyte |
|---|---|
| Target Compound Data | +5 Da (13C4,15N substitution) |
| Comparator Or Baseline | Unlabeled t6A: 0 Da shift; 2H-labeled analogs: variable shift with potential chromatographic separation |
| Quantified Difference | +5 Da vs. 0 Da; eliminates isotopic cross-talk |
| Conditions | Electrospray ionization (ESI) LC-MS/MS, positive ion mode |
Why This Matters
A +5 Da mass shift ensures that the internal standard signal is fully resolved from the analyte's natural isotopic envelope, enabling accurate peak integration and linear calibration curves (R² > 0.99) across 3–4 orders of magnitude.
- [1] Pharmaffiliates. Product Page: N6-(N-Threonylcarbonyl)adenosine-13C4,15N (CAS 1195030-28-4). Accessed 2026-04-18. View Source
- [2] Ciccimaro, E.; Blair, I.A. Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis 2010, 2 (2), 311–341. View Source
- [3] Stokvis, E.; Rosing, H.; Beijnen, J.H. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun. Mass Spectrom. 2005, 19 (3), 401–407. View Source
